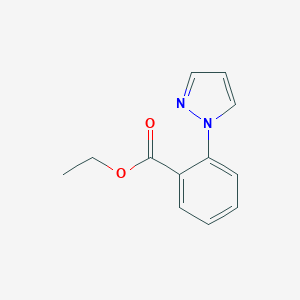

Ethyl 2-(1H-pyrazol-1-YL)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-3-4-7-11(10)14-9-5-8-13-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKARBPILHRMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576798 | |

| Record name | Ethyl 2-(1H-pyrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146139-53-9 | |

| Record name | Ethyl 2-(1H-pyrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(1H-pyrazol-1-yl)benzoate, a key intermediate in the development of various pharmacologically active compounds. The primary focus of this document is the copper-catalyzed N-arylation of pyrazole, a robust and widely adopted method for the formation of the crucial carbon-nitrogen bond. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The N-aryl pyrazole moiety is a common scaffold in a variety of therapeutic agents. The synthesis of this compound typically involves the formation of a C-N bond between a pyrazole ring and a substituted benzene ring. Among the various synthetic strategies, the Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands out as a highly effective method.[1] Modern variations of this reaction often employ ligands to improve reaction efficiency and allow for milder conditions.[2]

Synthesis Pathway: The Ullmann Condensation

The most prevalent pathway for the synthesis of this compound is the Ullmann-type N-arylation reaction. This involves the coupling of pyrazole with an ethyl 2-halobenzoate, typically ethyl 2-iodobenzoate or ethyl 2-bromobenzoate, in the presence of a copper catalyst, a ligand, and a base.

Figure 1: Synthesis of this compound via Ullmann Condensation.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the copper-diamine-catalyzed N-arylation of pyrazoles.[2]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| Pyrazole | C₃H₄N₂ | 68.08 | Sigma-Aldrich | 98% |

| Ethyl 2-iodobenzoate | C₉H₉IO₂ | 276.07 | Alfa Aesar | 98% |

| Copper(I) iodide | CuI | 190.45 | Acros Organics | 99.5% |

| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | C₈H₁₈N₂ | 142.24 | TCI | >98% |

| Potassium carbonate | K₂CO₃ | 138.21 | Fisher Scientific | ≥99% |

| Toluene | C₇H₈ | 92.14 | J.T. Baker | Anhydrous, 99.8% |

Experimental Workflow:

Figure 2: Experimental Workflow for the Synthesis.

Procedure:

-

An oven-dried resealable Schlenk tube is charged with copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), and potassium carbonate (276 mg, 2.0 mmol).

-

The tube is evacuated and backfilled with argon.

-

Pyrazole (82 mg, 1.2 mmol), ethyl 2-iodobenzoate (276 mg, 1.0 mmol), anhydrous toluene (1.0 mL), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (14 mg, 0.1 mmol, 10 mol%) are added under argon.

-

The Schlenk tube is sealed and the reaction mixture is stirred and heated in an oil bath at 110 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite.

-

The filtrate is washed with 10% aqueous ammonia (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Value | Reference |

| Reactant Quantities | ||

| Pyrazole | 1.2 mmol | [2] |

| Ethyl 2-iodobenzoate | 1.0 mmol | [2] |

| Copper(I) iodide | 0.05 mmol | [2] |

| Ligand | 0.1 mmol | [2] |

| Base (K₂CO₃) | 2.0 mmol | [2] |

| Reaction Conditions | ||

| Solvent | Toluene | [2] |

| Temperature | 110 °C | [2] |

| Reaction Time | 24 hours | [2] |

| Expected Product Data | ||

| Yield | 70-90% (estimated) | [2] |

| Appearance | Colorless to pale yellow oil/solid | |

| Spectroscopic Data (Predicted) | ||

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.0-7.2 (m, 6H, Ar-H), 6.4 (t, 1H, pyrazole-H), 4.2 (q, 2H, -OCH₂CH₃), 1.2 (t, 3H, -OCH₂CH₃) | |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.0, 142.0, 140.0, 132.0, 131.0, 130.0, 129.0, 128.0, 108.0, 61.0, 14.0 | |

| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C₁₂H₁₂N₂O₂: 217.0977; found: 217.0975 |

Note: The spectroscopic data is predicted based on the structure and may vary slightly in an actual experiment. The yield is an estimation based on similar reactions reported in the literature.[2]

Conclusion

The copper-catalyzed Ullmann condensation provides an effective and reliable pathway for the synthesis of this compound. The use of a diamine ligand facilitates the reaction, allowing for good to excellent yields under relatively mild conditions. The protocol outlined in this guide serves as a comprehensive resource for the preparation of this important synthetic intermediate. Further optimization of reaction parameters such as catalyst, ligand, base, and solvent may lead to improved yields and shorter reaction times.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(1H-pyrazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Ethyl 2-(1H-pyrazol-1-yl)benzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs and established chemical principles to offer a predictive yet thorough resource for research and development.

Chemical Properties and Data

This compound is a heterocyclic compound incorporating a pyrazole ring attached to an ethyl benzoate moiety at the ortho position. The chemical structure and key identifiers are presented below.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N2C=CN=C2 |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Melting Point (°C) | 60-80 | Based on related solid pyrazole derivatives. |

| Boiling Point (°C) | > 300 | High boiling point expected due to molecular weight and polar nature. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Sparingly soluble in water. | General solubility of similar organic compounds. |

| LogP | ~2.5 - 3.5 | Calculated based on molecular structure; indicates moderate lipophilicity. |

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts / Peaks | Rationale and Comparison |

| ¹H NMR (CDCl₃) | Ethyl group: δ 1.3-1.4 (t, 3H), 4.3-4.4 (q, 2H)Benzoate ring: δ 7.3-7.8 (m, 4H)Pyrazole ring: δ 6.4 (dd, 1H), 7.6 (d, 1H), 7.8 (d, 1H) | The ethyl group signals are based on typical values for ethyl esters.[1] The aromatic protons of the benzoate ring will be in the downfield region. The pyrazole protons will show characteristic coupling patterns. |

| ¹³C NMR (CDCl₃) | Ethyl group: δ ~14, ~61Benzoate ring: δ ~128-133 (aromatic C), ~165 (C=O)Pyrazole ring: δ ~107, ~128, ~141 | Carbonyl carbon of the ester is expected around 165 ppm.[2] Aromatic and pyrazole carbons will appear in the 105-145 ppm range. |

| IR (KBr, cm⁻¹) | ~3100-3000 (Ar-H stretch)~2980-2850 (C-H stretch)~1720 (C=O stretch, ester)~1600, 1480 (C=C stretch, aromatic)~1275, 1110 (C-O stretch, ester) | Strong ester carbonyl peak around 1720 cm⁻¹.[3][4] Characteristic C-O stretching bands and aromatic C-H and C=C stretching vibrations are also expected.[3][4] |

| Mass Spec (EI) | M⁺ at m/z = 216Fragments: m/z = 188, 171, 144, 116, 105, 77 | Molecular ion peak at 216. Common fragmentation patterns would involve loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 171, and loss of CO₂Et to give a fragment at m/z = 143. A fragment corresponding to the benzoyl cation (m/z = 105) is also anticipated.[2][5] |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound is the copper-catalyzed N-arylation of pyrazole with ethyl 2-halobenzoate, a variation of the Ullmann condensation or Chan-Lam coupling reaction.

Proposed Synthetic Pathway

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-(1H-pyrazol-1-yl)benzoate

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-(1H-pyrazol-1-yl)benzoate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines a putative synthetic pathway and details the expected analytical data that would confirm its structure, serving as a valuable resource for the synthesis and characterization of this and related molecules.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a widerange of biological activities, making them attractive scaffolds in pharmaceutical research.[1] The title compound, this compound, incorporates a pyrazole ring linked to a benzoate moiety, suggesting potential applications in medicinal chemistry. A thorough understanding of its structure is paramount for any future development. This guide presents a hypothetical, yet chemically sound, approach to its synthesis and structural verification using modern analytical techniques.

Proposed Synthesis

A plausible synthetic route to this compound involves a copper-catalyzed N-arylation reaction, a common method for forming aryl-nitrogen bonds. The proposed reaction is between ethyl 2-bromobenzoate and pyrazole in the presence of a copper catalyst, such as copper(I) iodide, and a base.

DOT Script for Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Structure Elucidation

The confirmation of the chemical structure of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The expected data from these analyses are summarized in the tables below. These predictions are based on known spectral data for the constituent fragments of the molecule, namely ethyl benzoate and pyrazole, as well as data from structurally related compounds.[2][3]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic CH (ortho to CO₂Et) |

| ~7.5-7.7 | m | 3H | Aromatic CH & Pyrazole CH |

| ~6.4 | t | 1H | Pyrazole CH |

| ~7.9 | d | 1H | Pyrazole CH |

| 4.3-4.5 | q | 2H | -OCH₂CH₃ |

| 1.3-1.5 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~140 | Pyrazole C |

| ~132 | Aromatic C |

| ~131 | Aromatic C |

| ~130 | Aromatic C |

| ~129 | Aromatic C |

| ~128 | Pyrazole C |

| ~107 | Pyrazole C |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Expected Values |

| IR (cm⁻¹) | ~1720 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic/pyrazole), ~1280 (C-O stretch, ester) |

| Mass Spec. (m/z) | Expected [M]+ at 216.09 |

Structural Confirmation Logic

The relationship between the experimental data and the confirmed structure follows a logical progression.

DOT Script for Logical Workflow:

Caption: Workflow for structural confirmation.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of this compound.

Synthesis Protocol

-

Reaction Setup: To a dry round-bottom flask, add ethyl 2-bromobenzoate (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Protocols

-

NMR Spectroscopy: Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Infrared Spectroscopy: Obtain the IR spectrum of the purified compound using either a KBr pellet or as a thin film on a salt plate with a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry: Analyze the purified compound using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., electrospray ionization - ESI) to determine the exact mass.

Conclusion

The structural elucidation of this compound can be confidently achieved through the combination of a well-defined synthetic strategy and comprehensive spectroscopic analysis. The provided data and protocols offer a robust framework for researchers engaged in the synthesis and characterization of novel pyrazole-containing compounds, facilitating the advancement of drug discovery and development programs.

References

Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ethyl 2-(1H-pyrazol-1-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document leverages data from structurally related pyrazole derivatives to project its chemical properties, potential biological activities, and relevant experimental protocols.

Introduction to Pyrazole-Containing Compounds

Pyrazole and its derivatives are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are recognized for their diverse pharmacological activities, serving as the core scaffold in numerous therapeutic agents.[1][2][3][4][5] The versatility of the pyrazole ring allows for a wide range of substitutions, enabling the fine-tuning of its biological and physicochemical properties.[1][2][3][4][5]

Synthesis of this compound

The synthesis of N-aryl pyrazoles, such as this compound, is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between the pyrazole ring and an aromatic system. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a nucleophile, in this case, pyrazole.[6][7][8] This method often requires high temperatures and polar solvents.

Experimental Protocol (General Procedure):

-

To a sealable reaction vessel, add ethyl 2-iodobenzoate (1 equivalent), pyrazole (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Relationship: Ullmann Condensation Workflow

Caption: General workflow for the Ullmann condensation synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the formation of C-N bonds.[9][10][11][12] It often proceeds under milder conditions compared to the Ullmann condensation and tolerates a wider range of functional groups.

Experimental Protocol (General Procedure):

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 2-bromobenzoate (1 equivalent), pyrazole (1.2 equivalents), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like Xantphos or DavePhos (0.04 equivalents), and a base such as cesium carbonate or potassium tert-butoxide (2 equivalents).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination synthesis.

Physicochemical and Spectroscopic Properties (Predicted)

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Appearance | Likely a white to off-white solid or a viscous oil |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. |

| ¹H NMR | Aromatic protons on the benzoate ring (approx. 7.2-8.0 ppm), pyrazole protons (approx. 6.4, 7.6, 7.8 ppm), ethyl ester protons (quartet around 4.3 ppm and triplet around 1.3 ppm). |

| ¹³C NMR | Carbonyl carbon (approx. 165 ppm), aromatic and pyrazole carbons (approx. 110-145 ppm), ethyl ester carbons (approx. 61 and 14 ppm).[13][14] |

| IR Spectroscopy | C=O stretch of the ester (approx. 1720 cm⁻¹), C=N and C=C stretches of the aromatic rings (approx. 1500-1600 cm⁻¹), C-O stretch (approx. 1250 cm⁻¹).[13][15] |

| Mass Spectrometry | Molecular ion peak (m/z) corresponding to the molecular weight. |

Potential Biological Activities and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][2][3][5] The specific biological profile of this compound would need to be determined through experimental screening.

Signaling Pathway Screening Workflow

A general workflow for identifying the biological activity and associated signaling pathways for a novel compound like this compound is outlined below.

Caption: General workflow for biological activity screening and pathway analysis.

Conclusion

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents, given the well-documented biological significance of pyrazole-containing molecules. This technical guide provides a foundational understanding of its probable synthesis, properties, and a roadmap for its biological evaluation. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] A Review on Pyrazole chemical entity and Biological Activity | Semantic Scholar [semanticscholar.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. hnjournal.net [hnjournal.net]

- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Pyrazole Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties make it a "privileged scaffold," frequently incorporated into the design of novel therapeutic agents to enhance biological activity and optimize pharmacokinetic profiles.[1][4][5] Pyrazole-containing drugs have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2][4][5][6] This guide provides a comprehensive overview of the core physicochemical properties of pyrazole and its derivatives, details the experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

Core Physicochemical Properties of Pyrazole

The parent pyrazole molecule serves as a fundamental benchmark for understanding the properties of its more complex derivatives. Its key physicochemical parameters are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂ | [7] |

| Molecular Weight | 68.08 g/mol | [7][8] |

| Appearance | Colorless or pale yellow crystalline solid | [7] |

| Melting Point | 66-70 °C | [2][7][8][9][10] |

| Boiling Point | 186-188 °C | [7][9][10] |

| Water Solubility | 19,400 mg/L (at 25 °C) | [8][9] |

| Lipophilicity (LogP) | 0.26 | [8][9] |

| Acidity (pKa) | 2.48 - 2.5 | [1][8][9] |

The Influence of Substitution on Physicochemical Properties

The versatility of the pyrazole scaffold in drug design stems from the ability to tune its physicochemical properties through substitution.

-

Solubility : Pyrazole itself exhibits limited solubility in water but is more soluble in organic solvents like ethanol and methanol.[7] In drug design, the pyrazole ring is often used as a bioisostere for an aromatic ring to improve properties like water solubility.[1] For instance, strategic substitution can introduce polar functional groups that enhance aqueous solubility, a critical factor for drug administration and distribution.[4]

-

Lipophilicity (LogP) : Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a crucial determinant of its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The pyrazole ring can be modified to modulate lipophilicity.[1] Increased lipophilicity can lead to enhanced biological activity and better penetration of cell membranes, but excessively high lipophilicity can result in poor aqueous solubility and rapid metabolism.[11]

-

Acidity (pKa) : Pyrazole is a weak base with a pKa of approximately 2.5.[1][8][9] This is significantly less basic than its isomer, imidazole (pKa ≈ 7.1), due to the inductive effect of the adjacent nitrogen atom.[1] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen acts as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[1] The basicity of the pyrazole ring can be altered by the electronic effects of its substituents.

-

Tautomerism : A key feature of unsymmetrically substituted pyrazoles is their existence as a mixture of two tautomers.[1][2] This occurs because the proton on the nitrogen atom can reside on either N-1 or N-2. This tautomerism can influence the molecule's binding to its target and its metabolic stability. Alkylation of such pyrazoles can lead to a mixture of N-1 and N-2 alkylated isomers.[1]

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of physicochemical properties is essential for drug development. Standardized protocols are used to ensure data reliability and comparability.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is most commonly determined by the shake-flask method , which is considered the gold standard.

-

Preparation : A solution of the test compound is prepared in n-octanol that has been pre-saturated with water. Similarly, a water phase (typically a buffer like PBS at pH 7.4) is pre-saturated with n-octanol.[12]

-

Partitioning : Equal volumes of the n-octanol solution and the aqueous buffer are combined in a separation funnel. The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is reached.[13]

-

Separation & Analysis : The two phases are separated. The concentration of the compound in each phase is then measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14][15]

-

Calculation : The LogP value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

An alternative, higher-throughput method involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , where the retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.[14][16]

Determination of Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

-

Potentiometric Titration : This is a high-precision technique for pKa determination.[17]

-

Sample Preparation : A precise amount of the pure compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if solubility is low.

-

Titration : The solution is titrated with a standardized solution of a strong acid or base. A pH electrode monitors the change in pH throughout the titration.

-

Data Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is ionized.[17][18]

-

-

UV-Vis Spectrophotometry : This method is suitable for compounds that possess a UV-active chromophore near the ionization site. It is highly sensitive and requires less sample than titration.[17]

-

Spectral Measurement : The UV-Vis absorption spectrum of the compound is recorded in a series of buffer solutions with different, precisely known pH values.

-

Data Analysis : The changes in absorbance at a specific wavelength are plotted against pH. The resulting sigmoidal curve's inflection point corresponds to the pKa.[17]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can also be used to determine pKa by monitoring the change in the chemical shift of a nucleus (e.g., ¹H or ¹³C) close to the ionization site as a function of pH.[13][19]

Signaling Pathways and Experimental Workflows

Pyrazole derivatives are integral to the development of targeted therapies. Their mechanism of action often involves the modulation of specific signaling pathways.

Signaling Pathway Example: BRAF/MEK/ERK Pathway

Many pyrazole derivatives function as kinase inhibitors. For example, Encorafenib is a potent inhibitor of BRAF, a key protein in the MAP kinase/ERK signaling pathway, which is often mutated in melanoma.[1][20][21]

Caption: Inhibition of the BRAF-mutant MAP kinase pathway by Encorafenib.

General Workflow for Synthesis and Evaluation of Pyrazole Derivatives

The discovery and development of new pyrazole-based drugs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the synthesis and evaluation of pyrazole derivatives.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pyrazole | 288-13-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. byjus.com [byjus.com]

- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 20. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Ethyl 2-(1H-pyrazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of ethyl 2-(1H-pyrazol-1-yl)benzoate, a key intermediate in pharmaceutical and materials science. The document focuses on the predominant synthetic route, the copper-catalyzed Ullmann condensation, detailing its mechanism, experimental protocols, and relevant quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of pyrazole-containing compounds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The N-aryl pyrazole moiety is a common scaffold in a variety of biologically active molecules. The synthesis of this compound is therefore a critical step in the development of new therapeutic agents and functional materials. This guide will focus on the most prevalent and efficient method for its synthesis: the copper-catalyzed N-arylation of pyrazole with an ethyl 2-halobenzoate, a classic example of an Ullmann condensation reaction.

The Ullmann Condensation: The Core Synthetic Strategy

The formation of this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction between pyrazole and an ethyl 2-halobenzoate (iodide or bromide). This reaction, a variation of the Ullmann condensation, has been refined over the years to proceed under milder conditions with improved yields, largely through the use of diamine ligands.[1][2][3]

Reaction Scheme

The overall transformation can be represented as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Mechanism of Formation

The copper-catalyzed N-arylation of pyrazoles is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:

-

Formation of the Active Catalyst: In the presence of a diamine ligand, the copper(I) salt forms a more soluble and reactive complex.

-

Oxidative Addition: The aryl halide (ethyl 2-halobenzoate) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

-

Deprotonation and Ligand Exchange: A base deprotonates the pyrazole, and the resulting pyrazolate anion displaces a halide from the copper(III) center.

-

Reductive Elimination: The aryl and pyrazolyl groups on the copper(III) center couple and are eliminated, forming the desired C-N bond and regenerating the copper(I) catalyst.

The following diagram illustrates the proposed catalytic cycle:

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of pyrazole.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Pyrazole | 98% | Sigma-Aldrich |

| Ethyl 2-iodobenzoate | 98% | Sigma-Aldrich |

| Copper(I) iodide (CuI) | 99.99% | Sigma-Aldrich |

| N,N'-Dimethylethylenediamine | 99% | Sigma-Aldrich |

| Potassium phosphate (K₃PO₄) | ≥98% | Sigma-Aldrich |

| Toluene | Anhydrous | Sigma-Aldrich |

| Ethyl acetate | ACS grade | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

| Silica gel | 230-400 mesh | Fisher Scientific |

Reaction Setup and Procedure

The following workflow outlines the general steps for the synthesis:

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Steps:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (5-10 mol%), pyrazole (1.0 mmol), and potassium phosphate (2.0 mmol).

-

Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle two more times.

-

Under a positive pressure of argon, add anhydrous toluene (2 mL), ethyl 2-iodobenzoate (1.2 mmol), and N,N'-dimethylethylenediamine (10-20 mol%).

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a short plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Quantitative Data

While specific yield data for the synthesis of this compound is not provided in the reviewed literature, the general procedure for the N-arylation of pyrazoles with aryl iodides using a copper-diamine catalyst system typically affords good to excellent yields, often in the range of 70-95%.[1][2] The table below provides a hypothetical summary of expected results based on similar reactions reported in the literature.

| Starting Material (Aryl Halide) | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Ethyl 2-iodobenzoate | 5 | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | 24 | 80-90 |

| Ethyl 2-bromobenzoate | 10 | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | 24 | 70-85 |

Conclusion

The copper-catalyzed Ullmann condensation is a robust and efficient method for the synthesis of this compound. The use of diamine ligands has significantly improved the reaction conditions, making it a highly valuable transformation in organic synthesis. This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol, and expected quantitative outcomes, serving as a practical resource for researchers in the field. Further optimization of reaction parameters for this specific substrate may lead to even higher yields and shorter reaction times.

References

- 1. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound incorporating a pyrazole ring linked to an ethyl benzoate scaffold. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. A thorough understanding of the spectroscopic properties of such molecules is fundamental for their synthesis, purification, and structural elucidation. This technical guide provides a summary of the predicted spectroscopic data for this compound and detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of structurally similar compounds, including 2-(1H-pyrazol-1-yl)benzoic acid and ethyl benzoate.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ethyl (-CH₃) | ~1.3 - 1.4 | Triplet | ~7.1 |

| Ethyl (-CH₂) | ~4.3 - 4.4 | Quartet | ~7.1 |

| Pyrazole H-4 | ~6.4 - 6.5 | Triplet | ~2.2 |

| Benzoate H-3 | ~7.9 - 8.0 | Doublet | ~7.8 |

| Benzoate H-4 | ~7.5 - 7.6 | Triplet | ~7.5 |

| Benzoate H-5 | ~7.6 - 7.7 | Triplet | ~7.6 |

| Benzoate H-6 | ~7.8 - 7.9 | Doublet | ~7.7 |

| Pyrazole H-3 | ~7.7 - 7.8 | Doublet | ~1.8 |

| Pyrazole H-5 | ~8.0 - 8.1 | Doublet | ~2.5 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14.2 |

| Ethyl (-CH₂) | ~61.5 |

| Benzoate C-4 | ~128.5 |

| Benzoate C-6 | ~129.0 |

| Pyrazole C-4 | ~107.0 |

| Benzoate C-2 | ~130.0 |

| Benzoate C-5 | ~131.0 |

| Benzoate C-3 | ~132.0 |

| Pyrazole C-5 | ~140.0 |

| Pyrazole C-3 | ~141.0 |

| Benzoate C-1 | ~135.0 |

| Carbonyl (C=O) | ~166.0 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Ester) | 1725 - 1705 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N stretch (Pyrazole) | 1550 - 1480 | Medium |

| C-O stretch (Ester) | 1300 - 1100 | Strong |

| C-H out-of-plane bend (Aromatic) | 900 - 675 | Strong |

Sample Preparation: KBr pellet or thin film.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 230 | [M]⁺ (Molecular Ion) |

| 202 | [M - C₂H₄]⁺ |

| 185 | [M - OCH₂CH₃]⁺ |

| 157 | [M - COOCH₂CH₃]⁺ |

| 144 | [C₉H₈N₂]⁺ |

| 77 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the standard experimental methodologies for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]

-

Filter the solution if any solid particles are present to prevent interference with the magnetic field homogeneity.

-

Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[1]

-

Cap the NMR tube securely.[1]

-

-

Data Acquisition :

-

Wipe the outside of the NMR tube to remove any contaminants.[1]

-

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few mg) of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[2][3]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument records an interferogram, which is then Fourier-transformed by the computer to generate the infrared spectrum (absorbance or transmittance vs. wavenumber).[4]

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically around 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[5]

-

For high-resolution mass spectrometry, further dilute this stock solution to the low µg/mL or ng/mL range.

-

-

Data Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[6]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6][7]

-

The resulting positive ions are accelerated into the mass analyzer.[6][7]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6][7]

-

The detector records the abundance of each ion, generating the mass spectrum.[6][7]

-

Visualizations

The following diagrams illustrate the general workflows for the key spectroscopic experiments.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. cymitquimica.com [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of clinically successful drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] The versatility of the pyrazole ring, including its capacity for substitution and its tautomeric nature, allows for the fine-tuning of its physicochemical and pharmacological properties.[2][3] Theoretical and computational studies have become indispensable tools for understanding the structure-activity relationships (SAR) of pyrazole derivatives, guiding the design of novel compounds with enhanced efficacy and selectivity.[1][4] This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of pyrazole compounds, presenting key quantitative data and detailed experimental protocols to aid researchers in this dynamic field.

Core Theoretical Methodologies

The theoretical investigation of pyrazole compounds predominantly relies on a suite of computational techniques that probe their electronic structure, reactivity, and interactions with biological targets.

1. Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5][6] It is widely applied to pyrazole derivatives to calculate a variety of properties, including optimized molecular geometries, vibrational frequencies (FT-IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps.[5][7] These calculations provide insights into the molecule's stability, reactivity, and potential for nonlinear optical (NLO) applications.[5]

2. Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] For pyrazole derivatives, 2D, 3D, and even 5D-QSAR models are developed to predict their therapeutic potential, such as anticancer, anti-inflammatory, and antimicrobial activities.[1][9][10][11] These models help in identifying the key molecular descriptors that govern the biological response, thereby guiding the design of more potent analogues.[4]

3. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of pyrazole research, docking studies are crucial for understanding the binding interactions between pyrazole derivatives and their biological targets, such as enzymes and receptors.[12][13] This method provides valuable information on the binding mode, binding affinity, and key intermolecular interactions like hydrogen bonds and hydrophobic contacts.[4][12]

4. Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules.[5] For pyrazole-protein complexes identified through molecular docking, MD simulations are performed to assess the stability of the complex over time and to study the dynamic behavior of the ligand within the binding site.[4][14] This provides a more realistic representation of the biological system compared to static docking poses.

Key Experimental and Computational Protocols

The following sections detail the typical workflows and parameters used in the theoretical study of pyrazole compounds.

Density Functional Theory (DFT) Calculation Workflow

Caption: A typical workflow for DFT calculations on pyrazole compounds.

A common protocol for DFT calculations on pyrazole derivatives involves:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP is a widely used hybrid functional.

-

Basis Set: 6-311+G(d,p) or a similar Pople-style basis set is often employed for a good balance of accuracy and computational cost.

-

Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent.

QSAR Modeling Workflow

Caption: The general workflow for developing a QSAR model for pyrazole derivatives.

Key steps and considerations for QSAR studies include:

-

Descriptor Calculation: Software like Dragon or MOE (Molecular Operating Environment) can be used to calculate a wide range of molecular descriptors.

-

Statistical Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly used to build the QSAR model.

-

Validation: Rigorous internal and external validation is essential to ensure the predictive power and robustness of the model.

Molecular Docking and MD Simulation Workflow

Caption: A combined workflow for molecular docking and molecular dynamics simulations.

Commonly used protocols for these simulations are:

-

Docking Software: AutoDock, Glide (Schrödinger), and GOLD are frequently used for molecular docking studies.

-

MD Simulation Software: GROMACS, AMBER, and NAMD are popular choices for performing MD simulations.

-

Force Fields: For MD simulations, appropriate force fields such as AMBER or CHARMM are selected for the protein and ligand.

-

Simulation Time: MD simulations are typically run for tens to hundreds of nanoseconds to ensure adequate sampling of the conformational space.

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical studies on pyrazole compounds.

Table 1: Calculated Molecular Properties of Pyrazole Derivatives from DFT Studies

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| 4-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | DFT/B3LYP | - | - | - | - | [5] |

| 4-[2-(3-Chloro-4-fluorophenyl) hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | DFT/B3LYP | - | - | - | - | [5] |

| 3,5-dimethyl-1-R-phenyl-1H-pyrazole derivatives | DFT | - | - | - | - | [15][16] |

| Pyrazolyl–thiazole derivatives of thiophene | DFT | - | - | - | - | [7] |

Table 2: Biological Activity and Docking Scores of Pyrazole Derivatives

| Compound | Target | Biological Activity (IC50/EC50) | Docking Score (kcal/mol) | Reference |

| Pyrazole-quinoline-pyridine hybrid (7k) | EGFR | IC50 = 0.51 ± 0.05 μM | -54.6913 | [12][17] |

| Pyrazole-quinoline-pyridine hybrid (7b) | FabH | IC50 = 3.1 μM | -45.9125 | [12] |

| Diarylpyrazole derivative (4b) | COX-2 | IC50 = 0.017 μM | - | [13] |

| Diarylpyrazole derivative (4d) | COX-2 | IC50 = 0.098 μM | - | [13] |

| Pyrazolyl-thiazolinone derivatives | EGFR Kinase | - | Good binding energy | [11] |

| Thiazole-pyrazole hybrids (6-8) | MCF-7 cancer cell line | IC50 = 14.32, 11.17, 10.21 µM | - | [18] |

Signaling Pathways and Logical Relationships

Theoretical studies on pyrazole compounds often target specific signaling pathways implicated in diseases like cancer and inflammation. For instance, many pyrazole derivatives are designed as kinase inhibitors.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.

Conclusion

Theoretical and computational studies play a pivotal role in the modern drug discovery and materials science landscape, and their application to pyrazole chemistry is no exception. By leveraging a combination of DFT, QSAR, molecular docking, and MD simulations, researchers can gain deep insights into the structure-property and structure-activity relationships of pyrazole compounds. This knowledge-driven approach accelerates the design and development of novel pyrazole derivatives with tailored properties for a wide range of applications. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers to embark on or advance their theoretical investigations of this important class of heterocyclic compounds.

References

- 1. ijrpr.com [ijrpr.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ej-chem.org [ej-chem.org]

- 9. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

- 12. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response - Arabian Journal of Chemistry [arabjchem.org]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Versatile Starting Material for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(1H-pyrazol-1-yl)benzoate, a promising starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific ortho-substituted isomer, this document leverages established synthetic methodologies for analogous pyrazole derivatives and related compounds to present a scientifically grounded resource for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the N-alkylation of pyrazole with a suitable ethyl 2-halobenzoate, such as ethyl 2-bromobenzoate. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thereby activating it as a nucleophile.

A similar synthetic approach has been successfully employed for the preparation of the isomeric compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, where pyrazole is reacted with 1-(4-(bromomethyl)phenyl)-1-hydroxypentan-2-one in the presence of potassium carbonate.[1]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related N-substituted pyrazoles.

-

Materials:

-

Ethyl 2-bromobenzoate (1.0 eq)

-

Pyrazole (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of pyrazole in anhydrous DMF, add potassium carbonate in portions at room temperature.

-

Stir the mixture for 30 minutes.

-

Add ethyl 2-bromobenzoate dropwise to the suspension.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Table 1: Representative Reaction Parameters

| Parameter | Value |

| Temperature | 80-100 °C |

| Solvent | DMF, Acetonitrile |

| Base | K₂CO₃, NaH, Cs₂CO₃ |

| Reaction Time | 4-12 hours |

| Typical Yield | 70-90% (estimated) |

Applications as a Starting Material in Drug Development

This compound serves as a valuable scaffold for the synthesis of a diverse range of derivatives with potential biological activities. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3]

The ester functionality of this compound can be readily transformed into other functional groups, providing a gateway to a variety of novel compounds.

Workflow for Derivative Synthesis and Biological Evaluation:

Caption: Drug discovery workflow using the starting material.

Synthesis of 2-(1H-pyrazol-1-yl)benzoic acid

Hydrolysis of the ethyl ester provides the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives.

Experimental Protocol: Hydrolysis of this compound

-

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

-

Tetrahydrofuran (THF) and Water (1:1 mixture)

-

-

Procedure:

-

Dissolve this compound in a mixture of THF and water.

-

Add LiOH or NaOH and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution with 1N HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-(1H-pyrazol-1-yl)benzoic acid.

-

Table 2: Hydrolysis Reaction Data

| Parameter | Value |

| Reagent | LiOH, NaOH |

| Solvent | THF/Water |

| Temperature | Room Temperature |

| Typical Yield | >90% (estimated) |

Synthesis of Amide Derivatives

The resulting carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives for biological screening. Amide bond formation is a cornerstone of medicinal chemistry, often leading to compounds with improved pharmacological properties.

Experimental Protocol: Amide Coupling

-

Materials:

-

2-(1H-pyrazol-1-yl)benzoic acid (1.0 eq)

-

Desired amine (1.1 eq)

-

Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

-

Base (e.g., DIPEA) (2.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve 2-(1H-pyrazol-1-yl)benzoic acid in anhydrous DMF.

-

Add the coupling agent and the base, and stir for 10 minutes.

-

Add the amine and continue stirring at room temperature overnight.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Potential Biological Activities of Derivatives

While specific data for derivatives of this compound is not available, the broader class of pyrazole-containing molecules has shown significant promise in various therapeutic areas. It is hypothesized that derivatives of this starting material could exhibit similar activities.

Table 3: Potential Biological Activities of Pyrazole Derivatives

| Biological Activity | Reference |

| Anti-inflammatory | [2] |

| Antimicrobial | [3] |

| Antiviral | [2] |

| Anticancer | [2] |

| Anticonvulsant | [2] |

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. Its straightforward synthesis and the reactivity of its ester group allow for the generation of diverse molecular architectures. The established importance of the pyrazole core in medicinal chemistry suggests that derivatives of this compound are promising candidates for drug discovery programs targeting a range of diseases. This guide provides a foundational framework for researchers to explore the potential of this intriguing building block.

References

The Dual Facets of Pyrazole and Benzoate Moieties: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of specific molecular scaffolds is paramount to the design of novel therapeutics with enhanced efficacy and safety profiles. Among the myriad of heterocyclic and aromatic structures, the pyrazole and benzoate moieties have emerged as privileged scaffolds, consistently featuring in a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological significance of these two moieties, offering a comprehensive resource for researchers engaged in drug discovery and development. We will delve into their pharmacophoric roles, mechanisms of action, and the synthetic strategies employed to generate novel derivatives. This guide will further present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding and application of this knowledge in the laboratory.

The Pyrazole Moiety: A Versatile Pharmacophore

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an attractive scaffold for interacting with a wide range of biological targets. The versatility of the pyrazole core is evidenced by its presence in numerous blockbuster drugs across various therapeutic areas.[1]

Pharmacological Activities

Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:

-

Anti-inflammatory: Perhaps the most well-known application, pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[2][3]

-

Anticancer: A significant number of pyrazole derivatives have been developed as kinase inhibitors, targeting various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4][5]

-

Antibacterial and Antifungal: The pyrazole nucleus is a feature in several antimicrobial agents, demonstrating efficacy against a range of pathogenic bacteria and fungi.[6]

-

Antiviral: Certain pyrazole derivatives have shown promise as antiviral agents, including activity against HIV.[7]

-

Neuroprotective: The pyrazole scaffold has been explored for its potential in treating neurodegenerative diseases and other central nervous system (CNS) disorders.[3]

Key Pyrazole-Containing Drugs and their Mechanisms of Action

The clinical success of pyrazole-based drugs underscores the significance of this moiety.

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor widely used for the management of pain and inflammation in conditions like arthritis.[1] Its selectivity for COX-2 over COX-1 is attributed to the sulfonamide group on the pyrazole ring, which fits into a specific side pocket of the COX-2 enzyme.[1] Beyond its anti-inflammatory effects, celecoxib has been investigated for its anticancer properties, which are thought to involve both COX-2-dependent and -independent pathways, including the inhibition of 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling.[3][6]

-

Rimonabant (Acomplia®): A selective cannabinoid CB1 receptor antagonist and inverse agonist.[8][9] It was initially developed for the treatment of obesity and related metabolic disorders.[8] Rimonabant's mechanism involves blocking the signaling of the endocannabinoid system, which plays a role in appetite and energy balance.[7][10] Specifically, it inhibits Gαi/o-type G protein signaling downstream of the CB1 receptor.[11]

-

Sildenafil (Viagra®): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction and pulmonary hypertension. The fused pyrazole-pyrimidine core of sildenafil is crucial for its interaction with the PDE5 active site.

The Benzoate Moiety: More Than Just a Preservative

The benzoate moiety, consisting of a carboxyl group attached to a benzene ring, is widely recognized for its role as a preservative in food and pharmaceuticals in the form of its salts, such as sodium benzoate.[12] However, its significance in medicinal chemistry extends far beyond this application. The aromatic ring and the carboxylate group provide key interaction points for binding to biological targets, and the moiety can be readily modified to modulate physicochemical properties and pharmacological activity.

Pharmacological Activities

Benzoate derivatives have been investigated for a range of therapeutic applications:

-

Neurological Disorders: Sodium benzoate is used in the treatment of urea cycle disorders by facilitating the excretion of ammonia.[12] Furthermore, it has shown potential as an adjunctive therapy for schizophrenia and other neuropsychiatric disorders by acting as a D-amino acid oxidase (DAAO) inhibitor, which in turn enhances N-methyl-D-aspartate (NMDA) receptor function by increasing the levels of the co-agonist D-serine.[7][13]

-

Anticancer: Various benzoate derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing promising results against different cancer cell lines.[14]

-

Enzyme Inhibition: Benzoate derivatives have been designed as inhibitors for various enzymes, including α-amylase and α-glucosidase, which are relevant targets for the management of diabetes.[15][16]

Key Benzoate-Containing Compounds and their Mechanisms of Action

-

Sodium Benzoate: As mentioned, sodium benzoate's therapeutic effect in certain neurological conditions stems from its ability to inhibit DAAO, thereby modulating NMDA receptor signaling.[2][7] This highlights the potential of targeting amino acid metabolism for therapeutic intervention in CNS disorders.

-

Benzoate Esters as Prodrugs and Bioactive Molecules: Esterification of the carboxylic acid group of benzoic acid is a common strategy to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity for better membrane permeability.[17] Additionally, benzoate esters themselves can exhibit biological activity, as seen in the design of local anesthetics and other therapeutic agents.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazole and benzoate derivatives, providing a basis for structure-activity relationship (SAR) analysis and compound comparison.

Table 1: IC50 Values of Representative Pyrazole Derivatives

| Compound/Drug | Target | IC50 Value | Disease Area | Reference(s) |

| Celecoxib | COX-2 | 0.04 µM | Inflammation | |

| Rimonabant | CB1 Receptor (Ki) | 1.8 nM | Obesity | [8] |

| Sildenafil | PDE5 | 3.9 nM | Erectile Dysfunction | |

| Pyrazole Derivative 21 | Aurora-A kinase | 0.16 µM | Cancer | [4] |

| Pyrazole Derivative 20 | CDK2 | 0.98 µM | Cancer | [4] |

| Pyrazole Derivative 49 | EGFR Tyrosine Kinase | 0.26 µM | Cancer | [4] |

| Pyrazole Derivative 49 | HER-2 Tyrosine Kinase | 0.20 µM | Cancer | [4] |

| Pyrazole Derivative 19 | A375 cancer cell line | 4.2 µM | Cancer | [4] |

Table 2: IC50 Values of Representative Benzoate Derivatives

| Compound/Drug | Target/Assay | IC50 Value | Disease Area | Reference(s) |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 mM | Diabetes | [15] |

| 2,3-Dihydro-1,5-benzothiazepine 2B | α-Glucosidase | 2.62 µM | Diabetes | [16] |

| Eugenyl benzoate derivative 9 | HT29 colorectal cancer cells | 26.56 µmol/ml | Cancer | [14] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 cancer cells | 15.6 µM | Cancer | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of pyrazole and benzoate derivatives.

Synthesis Protocols

Protocol 1: Synthesis of a Pyrazole Derivative (General Procedure)

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via the condensation of a 1,3-diketone with a hydrazine derivative.

Materials:

-

1,3-Diketone (e.g., dibenzoylmethane)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) in a minimal amount of ethanol.

-

Add the hydrazine derivative (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (a few drops).

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and then induce crystallization by adding a small amount of water or by cooling in an ice bath.

-

Wash the collected solid with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

-

Characterize the final product by NMR, mass spectrometry, and melting point determination.

Protocol 2: Synthesis of a Benzoate Ester (Fischer Esterification)

This protocol outlines the synthesis of a benzoate ester from benzoic acid and an alcohol using an acid catalyst.

Materials:

-

Benzoic acid or a substituted benzoic acid derivative

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (catalyst)

-

Dichloromethane (or other suitable extraction solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine the benzoic acid derivative (1 equivalent) and an excess of the alcohol (e.g., 10 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude benzoate ester.

-

Purify the product by column chromatography or distillation if necessary.

-

Characterize the final product by NMR and IR spectroscopy.

Biological Assay Protocols

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture (e.g., cancer cell lines)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Cell culture medium

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Protocol 4: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution at the optimal pH for the enzyme

-

Test compounds (inhibitors)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the enzyme in the appropriate buffer.

-

Prepare a stock solution of the substrate.

-

Prepare serial dilutions of the test compounds.

-